molecular formula C7H9N3O2 B2402180 1-(5-Methyl-2-nitrophenyl)hydrazine CAS No. 56637-42-4

1-(5-Methyl-2-nitrophenyl)hydrazine

Cat. No. B2402180
CAS RN: 56637-42-4
M. Wt: 167.168
InChI Key: ZFSWIJVMQFUDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-2-nitrophenyl)hydrazine is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 . Its IUPAC name is (5-methyl-2-nitrophenyl)hydrazine . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 1-(5-Methyl-2-nitrophenyl)hydrazine consists of a nitrophenyl ring attached to a hydrazine group . The presence of the nitro group and the hydrazine group may influence its reactivity and properties.


Chemical Reactions Analysis

While specific chemical reactions involving 1-(5-Methyl-2-nitrophenyl)hydrazine are not available, hydrazines are known to participate in various organic reactions. For instance, they can form hydrazones, which can be further converted to the corresponding alkane by reaction with a base and heat .


Physical And Chemical Properties Analysis

1-(5-Methyl-2-nitrophenyl)hydrazine has a molecular weight of 167.17 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Safety and Hazards

This compound is considered toxic if swallowed . It is advised to wash hands thoroughly after handling, avoid eating, drinking, or smoking when using this product, and to call a poison center or doctor/physician immediately if swallowed .

properties

IUPAC Name

(5-methyl-2-nitrophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-5-2-3-7(10(11)12)6(4-5)9-8/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSWIJVMQFUDEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.